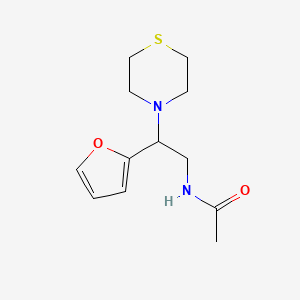

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic organic compound featuring a furan ring, a thiomorpholine moiety, and an acetamide group. The acetamide group serves as a versatile pharmacophore, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10(15)13-9-11(12-3-2-6-16-12)14-4-7-17-8-5-14/h2-3,6,11H,4-5,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKNDVLAYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CO1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving thiols and epoxides.

Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,5-dione

Reduction: Corresponding alcohols or amines

Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring can enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of analogous compounds:

Key Comparative Insights

Heterocyclic Core Variations

- Furan vs. Thiazole/Thiophene : The furan ring in the target compound offers oxygen-mediated hydrogen bonding, whereas thiazole (in ) or thiophene () derivatives utilize sulfur for hydrophobic or π-stacking interactions. Sulfur-containing heterocycles (e.g., thiazole) often enhance metabolic stability but may reduce solubility compared to furan .

- Thiomorpholine vs. For example, morpholinoacetamides () may target kinases, while thiomorpholine derivatives could favor sulfur-interacting enzymes .

Substituent Effects

- Halogenated Groups : Chloro or bromo substituents (e.g., in RN1 or compounds) enhance electrophilicity and binding to hydrophobic pockets in proteins. The target compound lacks halogens, which may reduce off-target interactions but limit potency in halogen-dependent mechanisms .

- Methoxy/Nitro Groups : Methoxy groups (e.g., in ) improve solubility via hydrogen bonding, while nitro groups () increase reactivity and antibacterial activity. The absence of these in the target compound suggests a different bioavailability profile .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound this compound features a furan ring and a thiomorpholine moiety, which are known to contribute to various pharmacological properties. The synthesis typically involves the reaction of furan derivatives with thiomorpholine and acetamide under controlled conditions, ensuring the formation of the desired product with high purity.

2. Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Many acetamide derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that modifications in the acetamide structure can enhance its efficacy against various pathogens .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines. The presence of the furan ring has been linked to enhanced interactions with cellular targets involved in cancer proliferation .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Table 1: Biological Activities of Acetamide Derivatives

3.1 Antimicrobial Studies

A study by Ugwu et al. (2014) highlighted that various acetamide derivatives were screened for their antimicrobial activities, revealing promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The modifications in the thiomorpholine structure were crucial for enhancing these activities .

3.2 Anticancer Research

In vitro studies have shown that certain furan-containing compounds can induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis . For example, compounds similar to this compound displayed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Interaction with Enzymes : The thiomorpholine moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Membrane Disruption : The furan ring can insert into lipid membranes, disrupting cellular integrity and leading to cell death in microorganisms.

5. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its diverse biological activities. Further research is necessary to elucidate its full pharmacological potential and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.